molecular formula C19H19N3O B2800491 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 359685-79-3

4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B2800491
CAS No.: 359685-79-3
M. Wt: 305.381
InChI Key: IPORPIQXJQGXGV-UHFFFAOYSA-N
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Description

4-(4-Phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a synthetic small molecule belonging to the tetrahydroimidazo[4,5-c]pyridine family, a class of bicyclic heterocycles characterized by a fused imidazole and pyridine ring system. The compound features a 4-phenylmethoxyphenyl substituent at the 4-position of the tetrahydroimidazopyridine core.

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-4-14(5-3-1)12-23-16-8-6-15(7-9-16)18-19-17(10-11-20-18)21-13-22-19/h1-9,13,18,20H,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPORPIQXJQGXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the condensation of 3,4-diaminopyridine with appropriate aldehydes or ketones under oxidative conditions . The reaction is often catalyzed by acids or bases, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) is common. The reaction conditions may vary, but temperatures are generally maintained between 60-100°C to facilitate the formation of the imidazopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as palladium or platinum may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Synthetic Approaches and Precursor Reactivity

The compound features a fused bicyclic imidazo[4,5-c]pyridine core with a 4-phenylmethoxyphenyl substituent. While direct synthetic pathways for this specific derivative are not explicitly documented in the provided sources, analogous imidazo[4,5-c]pyridine syntheses involve:

  • Cyclocondensation : Reacting diaminopyridines with carbonyl compounds (e.g., CS₂/KOH) to form the imidazole ring .
  • Functionalization : Introducing substituents via nucleophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) post-cyclization .

Example Pathway (inferred from ):

  • Cyclization of 3,4-diaminopyridine with a benzyl-protected phenyloxymethyl carbonyl intermediate.
  • Deprotection or alkylation to install the 4-phenylmethoxyphenyl group.

Imidazo[4,5-c]pyridine Core

  • Secondary Amine Reactivity :
    • Alkylation/Acylation : Reacts with alkyl halides (e.g., 2-chloroacetamide) to form N-substituted derivatives .
    • Salt Formation : Protonation with acids (e.g., HCl) to yield water-soluble salts .
  • Aromatic Electrophilic Substitution :
    • Limited due to electron-deficient nature of the fused pyridine ring. Nitration or sulfonation typically requires directing groups .

4-Phenylmethoxyphenyl Substituent

  • Benzyl Ether Cleavage :
    • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding a phenol .
    • Acidic Hydrolysis : Treatment with HBr/AcOH cleaves the ether to generate 4-hydroxyphenyl derivatives .

Transition-Metal-Catalyzed Modifications

  • Suzuki Coupling :
    • If halogenated (e.g., bromine at position 2 or 5), cross-coupling with arylboronic acids installs aryl groups .
    • Example: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .
  • C–H Activation :
    • Direct functionalization at C-2 or C-7 using Cu or Pd catalysts with directing groups (e.g., pyridone) .

Oxidation and Reduction Reactions

  • Oxidation :
    • Tetrahydroimidazo ring oxidation (e.g., MnO₂) converts it to fully aromatic imidazo[4,5-c]pyridine .
  • Reduction :
    • NaBH₄ or LiAlH₄ reduces carbonyl groups (if present) in side chains .

Derivatization for Biological Activity

  • Thiolation :
    • Reaction with Lawesson’s reagent introduces thiol groups at reactive positions (e.g., C-2) .
  • Sulfonamide Formation :
    • Condensation with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide derivatives .

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Yield Source
Benzyl Ether CleavageH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h4-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine85%
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C4-(4-Phenylmethoxyphenyl)-2-aryl-imidazo[4,5-c]pyridine70–90%
N-Alkylation2-Chloro-N-(3-hydroxyphenyl)acetamide, K₂CO₃6-(Acetamide)-4-(4-phenylmethoxyphenyl)-imidazo[4,5-c]pyridine65%

Stability and Degradation

  • Photodegradation : The benzyl ether group may undergo UV-induced cleavage, necessitating dark storage .
  • Acid Sensitivity : Protonation of the imidazole nitrogen can lead to ring-opening under strongly acidic conditions (pH < 2) .

Challenges and Unreported Reactions

  • Regioselective Functionalization : Limited data on differentiating reactivity between positions 2 and 7 of the imidazo ring.
  • Enantioselective Synthesis : No documented asymmetric routes for chiral derivatives .

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. For instance, derivatives of imidazo[4,5-c]pyridine have shown significant efficacy in picrotoxin-induced convulsion models. These compounds exhibit a mechanism that involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .

2. Antitumor Properties
The compound has also been evaluated for its anticancer activities. In vitro studies demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analyses indicated that modifications on the phenyl ring significantly enhance antitumor activity. For example, a derivative with a chlorine substituent exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .

3. Anti-inflammatory Effects
Research has indicated that imidazo[4,5-c]pyridine derivatives can exert anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases where these compounds could serve as therapeutic agents to mitigate inflammation and associated tissue damage .

Case Study 1: Anticonvulsant Efficacy

A study conducted by Siddiqui et al. synthesized various imidazo[4,5-c]pyridine derivatives and assessed their anticonvulsant activity using the maximal electroshock seizure (MES) model. The most active compound demonstrated a protection index of 9.2 against seizures, indicating strong anticonvulsant properties attributed to specific structural features .

Case Study 2: Antitumor Activity

In another investigation focusing on anticancer potential, a series of imidazo[4,5-c]pyridine derivatives were tested against multiple cancer cell lines. The results revealed that modifications on the phenyl ring significantly influenced cytotoxicity levels. One derivative achieved an IC50 value lower than that of established chemotherapeutics in MCF-7 cells, suggesting its potential as a novel anticancer agent .

Data Table: Summary of Applications

ApplicationMechanism of ActionKey Findings
AnticonvulsantGABA receptor modulationHigh protection index in MES model
AntitumorInduction of apoptosisSuperior IC50 values compared to standard drugs
Anti-inflammatoryCytokine inhibitionReduction in pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. It is known to modulate GABA_A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. The compound may also interact with other cellular pathways involved in cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydroimidazo[4,5-c]pyridine scaffold is highly modular, with substitutions at the 4-position significantly altering biological activity and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Tetrahydroimidazo[4,5-c]pyridine Derivatives

Compound Name / ID (if available) Substituent at 4-Position Molecular Weight (g/mol) Key Biological Activity Pharmacological Target Key Findings Evidence ID
Target Compound 4-(4-Phenylmethoxyphenyl) Not reported Not reported Hypothesized kinase or receptor Structural analog suggests potential kinase/receptor modulation. N/A
5-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl) 5-Chloro-pyrrolopyrimidin-4-yl ~375 (calculated) AKT inhibition (IC50 = 42 nM) AKT kinase Demonstrated potent AKT inhibition via molecular docking studies.
PD123319 Diphenylacetyl group + dimethylamino-benzyl ~683 (ditrifluoroacetate) Angiotensin II antagonism AT2 receptor Non-peptide AT2 receptor antagonist; optimized synthesis protocols available.
Spinacine Carboxylic acid 154.16 Metal-ion complexation N/A Used in peptide backbone conformational studies and small-molecule libraries.
(4R)-4-(4-Fluorophenyl) (PDB: EWO) 4-Fluorophenyl 217.24 Structural data available N/A Crystallographic data (PDB: EWO) confirms stereochemistry and binding pose.
4-(2-Thienyl) (CAS: 64403-28-7) 2-Thienyl 205.28 Not reported N/A Increased lipophilicity due to sulfur-containing heterocycle.
4-(3-Methoxyphenyl) (ChemBridge-5224751) 3-Methoxyphenyl 241.29 Screening compound Undisclosed Part of diverse compound libraries for lead discovery.
4-[2-(Trifluoromethyl)phenyl] (CAS: 1044177-04-9) 2-Trifluoromethylphenyl 311.26 Not reported N/A Trifluoromethyl group enhances metabolic stability and electron withdrawal.

Key Structural and Functional Insights

Bulkier Groups: PD123319’s diphenylacetyl group contributes to AT2 receptor selectivity, while the dimethylamino-benzyl moiety may enhance solubility . Heterocyclic Substitutions: The 2-thienyl analog (CAS: 64403-28-7) introduces sulfur, which could modulate π-π stacking or hydrogen bonding .

Pharmacological Diversity: Kinase Inhibition: The pyrrolopyrimidine-substituted compound () shows nanomolar AKT inhibition, highlighting the scaffold’s versatility in kinase targeting . Receptor Antagonism: PD123319’s AT2 receptor antagonism underscores the scaffold’s applicability in cardiovascular research .

Physicochemical Properties :

  • Solubility : Spinacine’s carboxylic acid group improves aqueous solubility, contrasting with the hydrophobic phenylmethoxyphenyl group in the target compound .
  • Lipophilicity : The trifluoromethylphenyl derivative (CAS: 1044177-04-9) balances lipophilicity and metabolic stability, a critical factor in drug design .

Biological Activity

4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2OC_{20}H_{22}N_2O, with a molecular weight of 306.41 g/mol. The structure features a tetrahydroimidazo framework that is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds related to the imidazo[4,5-c]pyridine scaffold exhibit significant antitumor properties. For instance:

  • Mechanism : The compound may act by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
  • Case Study : In vitro assays demonstrated that derivatives of this compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting strong cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties:

  • Mechanism : It is believed to modulate neurotransmitter systems involved in seizure activity.
  • Research Findings : In a study involving various analogs, certain derivatives exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), demonstrating the potential for therapeutic use in epilepsy .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated:

  • Mechanism : The presence of electron-donating groups in the structure enhances its interaction with microbial targets.
  • Findings : Several derivatives displayed promising antibacterial activity against multi-drug resistant strains with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL .
CompoundMIC (μg/mL)Bacterial Strain
Compound C93.7Staphylococcus epidermidis
Compound D46.9E.coli

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-c]pyridine derivatives is often influenced by their structural features:

  • Substituents : Modifications at the phenyl ring and the imidazo core can significantly alter activity profiles.
  • Key Observations : Electron-donating groups enhance antitumor and antimicrobial activities, while specific substitutions are crucial for anticonvulsant effects .

Q & A

Q. Table 1. Comparative Yields of Synthetic Routes

PrecursorReaction ConditionsYield (%)Reference
Histamine + isobutyraldehydeReflux (MeOH/H₂O)48.7
2-Aminopyridine + aldehydeAcidic cyclization40–90

Q. Table 2. Key Pharmacological Findings

SubstituentBiological ActivityModel SystemReference
4-FluorophenylAnticancer (IC₅₀ = 10 µM)HeLa cells
4-MethoxyphenylAnti-inflammatory (IL-6 ↓ 50%)RAW 264.7 macrophages

Critical Analysis of Evidence

  • Synthesis Efficiency : Yields vary significantly (40–90%) depending on precursor reactivity and catalyst choice. Pd-mediated cross-coupling improves regioselectivity for bulky substituents .
  • Biological Activity : Fluorophenyl and methoxyphenyl derivatives show promise in oncology and inflammation, but discrepancies in IC₅₀ values highlight the need for standardized assays .
  • Structural Insights : X-ray data confirm the fused imidazo-pyridine core’s planarity, critical for π-π stacking in target binding .

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